molecular formula C9H9NO4S B258599 N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide

N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide

Cat. No.: B258599
M. Wt: 227.24 g/mol
InChI Key: KKHBHZACNYKPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide typically involves the reaction of benzofuran derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, hydroxylated compounds, and various substituted benzofuran derivatives .

Scientific Research Applications

N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its unique structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide stands out due to its specific methanesulfonamide group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

N-(1-oxo-3H-2-benzofuran-5-yl)methanesulfonamide

InChI

InChI=1S/C9H9NO4S/c1-15(12,13)10-7-2-3-8-6(4-7)5-14-9(8)11/h2-4,10H,5H2,1H3

InChI Key

KKHBHZACNYKPCW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)OC2

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)C(=O)OC2

Origin of Product

United States

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